Perfluoro-3,5,5-trimethylhexanoic acid
Description
Contextualization within Per- and Polyfluoroalkyl Substances (PFAS) Research
The study of PF-3,5,5-TriMeHxA is intrinsically linked to the broader investigation of PFAS, a group of thousands of man-made chemicals characterized by their exceptional stability and widespread use in industrial and consumer products. jfhumphreys.com This stability, stemming from the strength of the carbon-fluorine bond, also contributes to their persistence in the environment, leading to their designation as "forever chemicals." jfhumphreys.com
Definition and Classification of Branched Perfluoroalkyl Carboxylic Acids (PFCAs)
Perfluoroalkyl carboxylic acids (PFCAs) are a major subgroup of PFAS characterized by a fully fluorinated alkyl chain and a carboxylic acid functional group. well-labs.com While linear PFCAs have historically been the focus of much research, it is now understood that many PFAS are present in the environment as complex mixtures of both linear and branched isomers. battelle.org
Branched PFCAs, such as PF-3,5,5-TriMeHxA, have the same chemical formula as their linear counterparts but differ in the arrangement of their carbon atoms. These structural variations arise from different manufacturing processes. Electrochemical fluorination (ECF) typically produces a mixture of approximately 70-80% linear isomers and 20-30% branched isomers. battelle.orgitrcweb.org In contrast, telomerization primarily yields linear isomers. battelle.orgitrcweb.org
Significance of Isomeric Forms in Environmental Research
The distinction between linear and branched PFAS isomers is critical in environmental research for several reasons. The structural differences can influence the physical and chemical properties of the compounds, affecting their transport, distribution, and ultimate fate in the environment. bcp-instruments.com For instance, the arrangement of the carbon chain can impact a molecule's water solubility, vapor pressure, and tendency to adsorb to soil and sediment.
Furthermore, the isomeric profile of PFAS contamination can serve as a fingerprint to trace pollution back to its source. battelle.orgbcp-instruments.com By analyzing the relative proportions of linear and branched isomers in an environmental sample, scientists can potentially identify the manufacturing process used and, by extension, the original source of the contamination. battelle.org This is a vital tool for environmental forensics and for developing effective remediation strategies. The unique structures of different isomers also lead to distinct biological and ecotoxicological properties, making their individual analysis essential for a comprehensive risk assessment. bcp-instruments.com
Historical Perspective of Fluorinated Organic Compound Research
The journey into the world of fluorinated organic compounds began in the late 1930s with the accidental discovery of polytetrafluoroethylene (PTFE), later trademarked as Teflon. jfhumphreys.com This discovery by DuPont chemists, who were initially researching new refrigerants, revealed a substance with remarkable chemical stability and water- and oil-repellent properties. jfhumphreys.com This breakthrough paved the way for the development of a vast array of fluorinated compounds.
Following World War II, companies like 3M began to commercialize other PFAS, such as perfluorooctane (B1214571) sulfonate (PFOS), which found widespread use in products like Scotchgard. jfhumphreys.com The manufacturing processes developed during this period, particularly electrochemical fluorination, inherently produced mixtures of linear and branched isomers. itrcweb.orgitrcweb.org However, for many years, the focus of both production and subsequent environmental monitoring was primarily on the more abundant linear compounds. It wasn't until the early 2000s that the widespread presence of PFAS in the environment and in biological systems was extensively documented, leading to a surge in research and the development of more sophisticated analytical methods capable of distinguishing between different isomers. itrcweb.orgwikipedia.org This increased analytical capability highlighted the need for pure, well-characterized standards for each isomer to ensure accurate quantification.
Role of PF-3,5,5-TriMeHxA as an Environmental Reference Standard
In the complex landscape of PFAS analysis, the accurate identification and quantification of individual isomers are paramount. This is where Perfluoro-3,5,5-trimethylhexanoic acid plays its critical role. PF-3,5,5-TriMeHxA is synthesized and sold as a certified reference standard to aid researchers in the analysis of branched perfluorinated compounds. well-labs.com
Analytical laboratories use these standards to calibrate their instruments, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are used to detect and measure PFAS in environmental samples like water, soil, and biota. bcp-instruments.com By comparing the analytical signal of a sample to the known concentration of a certified standard like PF-3,5,5-TriMeHxA, scientists can confidently identify and quantify the presence of this specific branched isomer and others with similar structures.
The availability of individual branched isomer standards is crucial because the instrumental response can differ between linear and branched forms. Relying solely on linear standards for the quantification of branched isomers can lead to inaccurate measurements and a skewed understanding of the total PFAS burden in the environment. nih.gov Companies like Wellington Laboratories specialize in the production of these high-purity standards, including PF-3,5,5-TriMeHxA, to meet the growing demand for comprehensive and rigorous PFAS analysis. well-labs.combcp-instruments.comgreyhoundchrom.com The use of such standards is essential for regulatory monitoring, toxicological research, and characterizing the environmental behavior of these persistent pollutants. bcp-instruments.com
Below is a table detailing the properties of this compound:
| Property | Value |
| Chemical Formula | C9HF17O2 |
| Synonym | PF-3,5,5-TriMeHxA |
| IUPAC Name | 2,2,3,4,4,6,6,6-octafluoro-3,5,5-tris(trifluoromethyl)hexanoic acid |
| CAS Number | 238403-51-5 |
| Primary Use | Environmental Reference Standard |
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,4,4,6,6,6-octafluoro-3,5,5-tris(trifluoromethyl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9HF17O2/c10-2(11,1(27)28)4(12,9(24,25)26)5(13,14)3(6(15,16)17,7(18,19)20)8(21,22)23/h(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTQXQHCPONZQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)(F)F)(C(F)(F)F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9HF17O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Environmental Occurrence and Distribution of Pf 3,5,5 Trimehxa
Anthropogenic Sources and Release Pathways
The primary origin of PF-3,5,5-TriMeHxA in the environment is linked to human activities, particularly industrial processes and the use and disposal of products containing this or related precursor compounds.
Industrial facilities that manufacture or utilize PFAS are significant point sources for their release into the environment. The production of its non-fluorinated precursor, 3,5,5-trimethylhexanoic acid, involves its use in manufacturing plasticizers and lubricants. ny.gov The subsequent fluorination processes to produce PF-3,5,5-TriMeHxA can lead to its release through industrial wastewater effluents and atmospheric emissions. While specific data on emissions of PF-3,5,5-TriMeHxA are limited, studies on other PFAS compounds have demonstrated that wastewater treatment plants (WWTPs) are a major pathway for these chemicals to enter aquatic environments. researchgate.net PFAS can be present in both the liquid effluent and the biosolids produced by WWTPs. researchgate.net
PF-3,5,5-TriMeHxA can be formed in the environment through the degradation of larger, more complex PFAS molecules known as precursor compounds. These precursors can be present in a wide array of commercial and industrial products, including coatings for textiles and paper, and in some firefighting foams. mdpi.comitrcweb.org Over time, through various biotic and abiotic transformation processes in the environment, these precursor compounds can break down, leading to the formation of stable terminal degradation products like PF-3,5,5-TriMeHxA. publish.csiro.au This indirect formation pathway contributes to the widespread and persistent presence of such perfluorinated carboxylic acids in the environment long after the initial release of the parent compounds. publish.csiro.au
Environmental Fate and Transformation of Pf 3,5,5 Trimehxa
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical through non-biological processes such as photolysis and hydrolysis. For PFCAs, these pathways are generally very slow or insignificant under ambient environmental conditions.
The photodegradation of PFCAs typically requires high-energy ultraviolet (UV) light, often outside the range of natural sunlight, or the presence of a photocatalyst. nih.govnih.gov Direct photolysis, where the molecule itself absorbs light leading to its breakdown, is generally inefficient for PFCAs in water. nih.gov
Studies on PFOA have shown that degradation can be achieved using UV light with wavelengths around 185 nm, leading to defluorination and breakdown of the carbon chain. nih.gov The mechanism often involves an initial decarboxylation of the carboxylic acid headgroup, followed by reactions of the resulting perfluoroalkyl radical. Photocatalysis, using materials like titanium dioxide (TiO2), can enhance degradation rates under UV irradiation by generating highly reactive species. frontiersin.org
For branched PFCAs like PF-3,5,5-TriMeHxA, the presence of tertiary carbons could potentially influence photodegradation pathways. However, specific kinetic data and mechanistic studies for PF-3,5,5-TriMeHxA are not available in current scientific literature. It is hypothesized that the degradation of branched isomers may be more complex, but they are still expected to be highly resistant to photodegradation under natural sunlight. nih.gov
Perfluoroalkyl carboxylic acids are exceptionally stable towards hydrolysis. The strong C-F and C-C bonds that form the backbone of these molecules are not susceptible to cleavage by water under typical environmental pH (5 to 9) and temperature conditions. nih.gov Therefore, hydrolysis is not considered a significant degradation pathway for PF-3,5,5-TriMeHxA or other PFCAs in the environment.
Biotic Transformation and Biodegradation Studies
Biotic transformation refers to the alteration of a chemical by living organisms, primarily microorganisms. While many polyfluoroalkyl precursors can be biotransformed into persistent PFCAs, the PFCAs themselves are largely resistant to further microbial attack. nih.gov
Perfluoroalkyl carboxylic acids are generally considered to be non-biodegradable. ucr.edu The high strength of the C-F bond and the electron-withdrawing nature of fluorine atoms make the perfluorinated chain resistant to enzymatic attack by microorganisms found in water and soil. nih.gov
While some recent studies have shown that certain microbial communities, particularly under anaerobic conditions, may be capable of degrading specific PFAS, this has been demonstrated primarily for polyfluorinated substances or for PFCAs with specific structural features not present in all compounds. ucr.edusciencedaily.com For fully fluorinated compounds like PF-3,5,5-TriMeHxA, there is currently no conclusive evidence of significant microbial degradation in environmental systems. Research into microbial defluorination is ongoing, but bioremediation is not yet considered a practical solution for PFCAs. nih.gov
Once absorbed by environmental organisms, persistent PFCAs are generally not metabolized or biotransformed further. jst.go.jp Instead of being broken down, they tend to bioaccumulate, binding to proteins in the blood and accumulating in organs such as the liver. jst.go.jpnih.gov The biotransformation pathways observed for many PFAS involve precursor compounds, such as fluorotelomer alcohols, being metabolized into terminal PFCAs. nih.govresearchgate.net As PF-3,5,5-TriMeHxA is itself a terminal PFCA, it is expected to be metabolically stable and persist within organisms, potentially biomagnifying through the food web. nih.gov
Sorption and Desorption Dynamics in Environmental Media
The movement and distribution of PF-3,5,5-TriMeHxA in the environment are significantly governed by its sorption and desorption behavior in various media, particularly soil and sediment. Sorption refers to the process by which the chemical adheres to solid particles, while desorption is its release back into the liquid phase (e.g., water). These dynamics are critical in determining the compound's mobility, bioavailability, and ultimate fate.
The adsorption of PFCAs to soil and sediment is a complex process influenced by the compound's structure and the physicochemical properties of the solid matrix. For PFCAs, adsorption is primarily driven by a combination of hydrophobic interactions with organic matter and electrostatic interactions with mineral surfaces.
The branched structure of PF-3,5,5-TriMeHxA is expected to influence its sorption behavior compared to linear isomers. Generally, linear PFAS isomers tend to exhibit higher hydrophobicity and thus stronger sorption to organic carbon than their branched counterparts of the same carbon number. This is because the linear structure allows for more effective partitioning into the hydrophobic domains of soil organic matter. However, the presence of methyl groups in PF-3,5,5-TriMeHxA may alter its interaction with sorbent surfaces in ways that are not yet fully characterized.
Table 1: Expected Sorption Behavior of PF-3,5,5-TriMeHxA on Soil and Sediment Constituents (Note: This table is based on general principles of PFAS sorption and data for similar compounds, as specific data for PF-3,5,5-TriMeHxA is not available in the reviewed literature.)
| Soil/Sediment Constituent | Expected Sorption Mechanism | Expected Relative Sorption |
| Organic Matter | Hydrophobic partitioning | High |
| Clay Minerals (positively charged sites) | Electrostatic attraction | Moderate to High |
| Iron and Aluminum Oxides | Ligand exchange, electrostatic attraction | Moderate to High |
| Sand | Minimal | Low |
The composition of soil and sediment plays a pivotal role in the extent of PFCA sorption. The two primary components influencing this process are organic matter and mineral phases.
Organic Matter: Soil organic matter (SOM) is a significant sink for many organic pollutants, including PFCAs. The hydrophobic perfluoroalkyl tail of PF-3,5,5-TriMeHxA is expected to partition into the organic carbon fraction of soils and sediments. Studies have consistently shown a positive correlation between the organic carbon content of a soil and the sorption of PFCAs. nih.govslu.se For instance, soils with higher organic carbon content generally exhibit higher Kd values for various PFAS. nih.gov The quality and composition of the organic matter can also play a role, with more humified organic matter potentially showing different sorption capacities. slu.se
Mineral Phases: The mineral components of soil and sediment, such as clays (B1170129) and metal oxides, provide surfaces for electrostatic interactions. PFCAs exist as anions at typical environmental pH values, meaning they carry a negative charge. Therefore, they can be attracted to positively charged sites on mineral surfaces. Iron and aluminum oxides, in particular, can have a net positive charge at lower pH values, enhancing the adsorption of anionic PFCAs. msu.edu Cation-bridging, where multivalent cations like Ca²⁺ and Fe³⁺ form a bridge between the negatively charged PFCA and negatively charged mineral surfaces, can also contribute to sorption. msu.eduresearchgate.net The sorption of PFCAs to mineral surfaces is generally pH-dependent, with increased sorption often observed at lower pH due to the increased positive surface charge of minerals. frontiersin.org
Volatilization and Atmospheric Cycling Considerations
The potential for a chemical to volatilize from water or soil surfaces and enter the atmosphere is another crucial aspect of its environmental fate. This is governed by properties such as vapor pressure and the Henry's Law constant.
For most PFCAs, including likely PF-3,5,5-TriMeHxA, the neutral (acid) form is more volatile than the anionic (salt) form. At typical environmental pH levels (around 5 to 9), PFCAs are predominantly in their anionic, non-volatile form. This significantly limits their direct volatilization from water bodies. However, under more acidic conditions or in organic matrices where the non-ionic form is more prevalent, volatilization can become a more significant transport pathway. nih.govnih.gov
Once in the atmosphere, PFAS can be transported over long distances. nih.govvliz.be This transport can occur with the compound in the gas phase or, more commonly for less volatile PFAS, associated with atmospheric particles. nih.govnih.govacs.org Atmospheric deposition, through both wet (rain and snow) and dry processes, can then lead to the contamination of remote environments. nih.gov While specific data on the atmospheric behavior of PF-3,5,5-TriMeHxA are unavailable, its classification as a C9 PFCA suggests a low but non-negligible potential for atmospheric transport, likely associated with particulate matter. nih.govacs.org
Table 2: Estimated Physicochemical Properties Relevant to Volatilization and Atmospheric Cycling of PF-3,5,5-TriMeHxA (Note: These values are estimations based on the properties of similar branched PFCAs, as experimentally determined values for PF-3,5,5-TriMeHxA are not available in the reviewed literature.)
| Property | Estimated Value/Behavior | Implication for Environmental Fate |
| Vapor Pressure | Low | Limited direct volatilization from soil and water. |
| Henry's Law Constant | Low | Low partitioning from water to air. |
| Atmospheric Residence Time | Potentially long | Capable of long-range atmospheric transport if it enters the atmosphere. |
| Primary Atmospheric Transport Mechanism | Likely particulate-bound | Deposition in areas far from original sources is possible. |
Analytical Methodologies for Pf 3,5,5 Trimehxa Quantification
Advanced Sample Preparation Techniques for Complex Matrices
Effective sample preparation is a critical first step to isolate PF-3,5,5-TriMeHxA from interfering matrix components, concentrate the analyte, and ensure compatibility with analytical instrumentation. chromatographyonline.com The choice of technique is highly dependent on the sample matrix. chromatographyonline.com
Solid-phase extraction (SPE) is a widely used and versatile technique for the cleanup and concentration of per- and polyfluoroalkyl substances (PFAS) from aqueous samples. chromatographyonline.comeurofins.com For anionic compounds like PF-3,5,5-TriMeHxA, weak anion exchange (WAX) cartridges are commonly employed. Optimization of the SPE method is crucial to achieve high recovery and analytical precision.
Key parameters for optimization include the selection of the sorbent, sample pH, ionic strength, and the composition of the elution solvent. researchgate.net The sample's pH is adjusted to be at least two units above the pKa of the analyte to ensure it is in its anionic form, promoting strong interaction with the WAX sorbent. thermofisher.com The elution step typically involves using a basic organic solvent, such as ammoniated methanol (B129727), to neutralize the charge on the analyte and release it from the sorbent. researchgate.net Hydrophilic-lipophilic balance (HLB) sorbents have also been used for PFAS extraction. researchgate.net
Table 1: Key Parameters for SPE Method Optimization for PF-3,5,5-TriMeHxA
| Parameter | Objective | Typical Conditions/Reagents | Rationale |
| Sorbent Selection | Maximize analyte retention and minimize matrix interference. | Weak Anion Exchange (WAX) | Provides strong retention for anionic PFCAs like PF-3,5,5-TriMeHxA. researchgate.net |
| Sample pH | Ensure analyte is in its ionized form for effective retention. | Adjust to pH > 5.0 (pKa of PFCAs is typically < 3) | Maximizes electrostatic interaction between the anionic analyte and the positively charged sorbent. thermofisher.com |
| Conditioning/Equilibration | Prepare the sorbent for sample loading. | Methanol followed by reagent water (pH adjusted) | Activates the sorbent and ensures compatibility with the aqueous sample. |
| Wash Solvent | Remove co-extracted interferences without eluting the analyte. | Mildly basic buffer or water | Removes hydrophilic and neutral interferences while the analyte remains bound. |
| Elution Solvent | Desorb the analyte from the sorbent for collection. | Methanol with ammonium (B1175870) hydroxide (B78521) (e.g., 1-5%) | The basic modifier neutralizes the analyte's charge, disrupting the ionic bond with the sorbent and allowing for elution. researchgate.net |
Liquid-liquid extraction (LLE) is another common technique for sample preparation, particularly for more complex aqueous matrices. The protocol's effectiveness hinges on the partitioning behavior of the analyte between two immiscible liquid phases. For acidic analytes like PF-3,5,5-TriMeHxA, the pH of the aqueous sample is a critical variable. chromatographyonline.com
To extract the acidic compound into an organic solvent, the pH of the aqueous sample should be adjusted to be at least two pH units below the analyte's pKa, ensuring it is in its neutral, more hydrophobic form. chromatographyonline.com The choice of organic solvent is also crucial, with polarity being a key factor to match the analyte's properties for optimal recovery. chromatographyonline.com A technique known as back-extraction can be employed to improve specificity by transferring the analyte back into a fresh aqueous phase where the pH is manipulated to make the analyte charged and hydrophilic again, leaving neutral interferences behind in the organic solvent. chromatographyonline.com
Table 2: Example LLE Protocol for PF-3,5,5-TriMeHxA from Water
| Step | Procedure | Purpose |
| 1. pH Adjustment | Adjust aqueous sample pH to < 1.0 using a strong acid (e.g., HCl). | To convert PF-3,5,5-TriMeHxA to its neutral (protonated) form, increasing its affinity for the organic solvent. chromatographyonline.com |
| 2. Solvent Addition | Add an appropriate organic solvent (e.g., methyl tert-butyl ether, MTBE). | To create the extraction phase. |
| 3. Extraction | Vigorously mix the two phases and allow them to separate. | To facilitate the transfer of the neutral analyte from the aqueous to the organic phase. |
| 4. Collection | Collect the organic phase containing the analyte. | The majority of the analyte is now in the organic layer. |
| 5. Concentration | Evaporate the organic solvent under a gentle stream of nitrogen. | To concentrate the extracted analyte prior to analysis. |
| 6. Reconstitution | Re-dissolve the residue in a solvent compatible with the analytical instrument (e.g., methanol). | To prepare the final sample for injection into the LC-MS/MS system. |
Quantifying PF-3,5,5-TriMeHxA in complex matrices such as biological tissues, serum, soil, and sediment requires more specialized extraction protocols to handle high levels of proteins, lipids, and other interferents. eurofins.com
For biological samples like serum or plasma, a common initial step is protein precipitation. d-nb.infokoreascience.kr This is often achieved by adding a solvent like acetonitrile (B52724) or methanol, which denatures the proteins, causing them to precipitate out of the solution. d-nb.info The sample is then centrifuged, and the supernatant containing the analyte can be further purified using SPE. d-nb.infokoreascience.kr For solid biological tissues like the placenta, samples may be freeze-dried before solvent extraction with a reagent such as acetonitrile. nih.gov
For solid environmental samples such as soil and sediment, extraction is typically performed using an organic solvent. eurofins.com A common method involves adding a basic methanolic solution to the solid sample, followed by agitation (e.g., shaking or sonication) to facilitate the transfer of the analyte from the solid matrix into the solvent. The resulting extract is then typically cleaned up using SPE cartridges to remove co-extracted matrix components like humic acids before instrumental analysis. eurofins.com
High-Resolution Separation and Mass Spectrometric Detection
Following sample preparation, high-resolution analytical techniques are required to separate PF-3,5,5-TriMeHxA from other compounds, including its own isomers, and to detect it with high sensitivity and selectivity.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard and most reliable technique for the quantification of PFAS, including PF-3,5,5-TriMeHxA, in various samples. eurofins.comdiva-portal.orgd-nb.info Method development involves optimizing both the chromatographic separation and the mass spectrometric detection.
Chromatographic separation is most often achieved using reversed-phase liquid chromatography with a C18 column. shodexhplc.com The mobile phase typically consists of a gradient mixture of water and an organic solvent like methanol or acetonitrile, with additives such as ammonium acetate (B1210297) or formic acid to improve peak shape and ionization efficiency. unit.no
Detection by tandem mass spectrometry is highly selective and sensitive. The instrument is usually operated in negative electrospray ionization (ESI) mode. Quantification is performed using multiple reaction monitoring (MRM), where a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented to produce a characteristic product ion. This precursor-to-product ion transition is unique to the target analyte, minimizing the chance of false positives. nih.gov
Table 3: Hypothetical LC-MS/MS Parameters for PF-3,5,5-TriMeHxA Analysis
| Parameter | Setting |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion [M-H]⁻ | m/z 463 |
| Product Ion (Quantifier) | Hypothetical (e.g., C₈F₁₇⁻, m/z 419) |
| Product Ion (Qualifier) | Hypothetical (e.g., C₇F₁₅⁻, m/z 369) |
Note: Specific product ions would need to be determined experimentally.
A significant analytical challenge in the quantification of PF-3,5,5-TriMeHxA is the presence of structural isomers. Industrial production of branched PFAS often results in a complex mixture of isomers, and PF-3,5,5-TriMeHxA itself is one of many possible branched C9 PFCA isomers. nih.gov
Standard reversed-phase C18 columns may not be sufficient to chromatographically separate all structural isomers, leading to co-elution. shodexhplc.comunit.no When isomers co-elute and share the same precursor and product ion transitions in MS/MS analysis, they are quantified as a single entity. This can lead to an overestimation of a specific isomer or an underestimation of the total concentration if the instrument's response factor differs between the isomers. nih.gov
Quantification is further complicated by the limited commercial availability of analytical standards for every branched isomer. nih.gov Analytical methods are typically calibrated using a standard for the linear isomer or a specific branched isomer, which may not accurately reflect the concentration of other isomers present in a sample due to differences in ionization efficiency and fragmentation patterns. nih.gov This lack of individual isomer standards makes it challenging to report isomer-specific concentrations and can lead to analytical bias. nih.gov Specialized chromatographic columns, such as those with polyvinyl alcohol solid supports, have shown promise in separating a wider range of PFAS, including different structural isomers. shodexhplc.com
Table 4: Challenges in Isomer-Specific Quantification
| Challenge | Description | Impact on Analysis |
| Chromatographic Co-elution | Multiple isomers elute from the LC column at the same time. nih.gov | Inability to distinguish and quantify individual isomers; reported concentration is a sum of co-eluting isomers. |
| Lack of Analytical Standards | Certified reference standards are not available for all possible branched isomers. nih.gov | The method is often calibrated with a single available isomer, which may not have the same instrument response as other isomers, introducing quantification bias. |
| Identical Mass Transitions | Structural isomers have the same molecular weight and often produce the same precursor and product ions in MS/MS. | Mass spectrometry alone cannot differentiate between co-eluting isomers. |
| Isomer-Specific Transformation | Different isomers may undergo different rates of transformation or bioaccumulation in the environment. nih.gov | Measuring only a total concentration can obscure important isomer-specific environmental fate and transport processes. |
Emerging Analytical Platforms for PFAS Analysis
The cornerstone of PFAS analysis, including for branched isomers like PF-3,5,5-TriMeHxA, has traditionally been liquid chromatography-tandem mass spectrometry (LC-MS/MS). diva-portal.org This technique is favored for its sensitivity and selectivity in targeted analysis. diva-portal.org However, the expanding universe of PFAS compounds has driven the development of new and emerging analytical strategies to identify previously unknown substances.
High-Resolution Mass Spectrometry (HRMS) is a key emerging tool for both suspect and non-target screening, which aims to identify novel PFAS in environmental samples. diva-portal.orgsepscience.com Unlike targeted methods that only measure a predefined list of analytes, non-targeted analysis with HRMS can identify a broader range of known and unknown compounds in a sample. epa.gov This is particularly valuable for identifying branched isomers and transformation products that may not be included in standard analytical methods. Another innovative approach is the fluorine mass balance (FMB), which compares the total amount of extractable organic fluorine (EOF) in a sample with the sum of fluorine from targeted PFAS analysis. diva-portal.org Significant gaps between these measurements can indicate the presence of unknown PFAS, prompting further investigation with techniques like HRMS. diva-portal.org
Other developing platforms aim to provide more rapid and field-deployable analysis. mdpi.com These include various sensor-based technologies and alternative detection methods. mdpi.comresearchgate.net While many of these are still in development and may not yet be suitable for detecting the low concentrations relevant to drinking water regulations, they show promise for screening at sites with higher contamination levels. mdpi.com One novel strategy utilizes cyclic ion mobility mass spectrometry (cIMS) coupled with gas or liquid chromatography (GC or LC). sepscience.com This multidimensional approach improves the separation and identification of PFAS compounds, which is especially beneficial in complex environmental samples where degradation products or non-traditional sources are of interest. sepscience.com
| Analytical Platform | Description | Application for PF-3,5,5-TriMeHxA |
| High-Resolution Mass Spectrometry (HRMS) | A technique used for non-targeted screening to identify a wide range of known and unknown chemicals in a sample. diva-portal.orgepa.gov | Identification of PF-3,5,5-TriMeHxA and other novel or branched PFAS not on target lists. diva-portal.org |
| Fluorine Mass Balance (FMB) | An approach that subtracts the fluorine from known target PFAS from the total extractable organic fluorine to quantify the amount of unknown PFAS. diva-portal.org | Prioritizing samples with high levels of unidentified fluorine for further analysis to potentially discover compounds like PF-3,5,5-TriMeHxA. diva-portal.org |
| Cyclic Ion Mobility Mass Spectrometry (cIMS) | A multidimensional separation technique that improves the identification of compounds in complex mixtures. sepscience.com | Enhanced characterization of non-targeted PFAS, including isomers and degradation products, in various environmental media. sepscience.com |
Isotopic Labeling and Tracing Techniques in Environmental Studies
Isotope dilution is a powerful and widely used quantification technique in the analysis of PFAS, including branched isomers. itrcweb.orgramboll.com This method involves adding a known amount of a stable, isotopically labeled version of the target analyte to a sample before extraction and analysis. itrcweb.org For example, Carbon-13 (¹³C) labeled analogs of the compounds of interest are frequently used. itrcweb.orgisotope.com Because the labeled standard behaves almost identically to the native compound during sample preparation and analysis, any loss of analyte during these steps can be corrected for, leading to more accurate and precise quantification. serdp-estcp.mil This technique is incorporated into numerous standardized methods, such as EPA Method 1633 and EPA Method 533. ramboll.comserdp-estcp.mil
Beyond quantification, stable isotope analysis is an emerging tool for understanding the source, transport, and fate of PFAS in the environment. serdp-estcp.mil This approach, known as compound-specific isotope analysis (CSIA), measures the ratios of stable isotopes (e.g., ¹³C/¹²C) within the PFAS molecule itself. serdp-estcp.mil These isotopic signatures can provide clues about the chemical's manufacturing origin and the extent of its degradation, as transformation processes can alter these ratios in predictable ways. serdp-estcp.mil The development of advanced analytical capabilities, such as the use of Orbitrap-based high-resolution mass spectrometry, is crucial for accurately measuring the stable isotope ratios of multiple elements (e.g., carbon, nitrogen, oxygen) in individual PFAS compounds. serdp-estcp.mil While still a developing field, CSIA holds significant promise for tracing the environmental history of specific compounds like PF-3,5,5-TriMeHxA. serdp-estcp.mil
Quality Assurance and Quality Control (QA/QC) in Environmental Analysis
A robust Quality Assurance and Quality Control (QA/QC) program is fundamental for generating reliable and defensible data in PFAS analysis. itrcweb.org The extremely low detection limits required, often in the parts-per-trillion (ppt) range, make samples highly susceptible to cross-contamination. itrcweb.orgitrcweb.org Furthermore, the widespread historical and current use of PFAS-containing products introduces many potential sources of background contamination during sampling and analysis. itrcweb.org
A comprehensive QA/QC program is typically outlined in a Quality Assurance Project Plan (QAPP), which defines the project's data quality objectives. epa.gov Key components include the collection and analysis of various QC samples such as field blanks, equipment rinse blanks, and field duplicates to monitor for potential contamination and assess data representativeness. itrcweb.orgitrcweb.org Laboratories must also adhere to strict protocols to minimize background contamination from lab supplies and equipment. mdpi.com
Utilization of Certified Reference Materials and Branched Isomer Standards
The use of Certified Reference Materials (CRMs) is a cornerstone of QA/QC, ensuring the accuracy and traceability of measurements. zeptometrix.com For PFAS analysis, CRMs are used to calibrate instruments and validate analytical methods. windows.net Given that many legacy PFAS, such as Perfluorooctanoic acid (PFOA) and Perfluorooctane (B1214571) sulfonic acid (PFOS), were produced via electrochemical fluorination, they exist in environmental samples as a mixture of linear and branched isomers. greyhoundchrom.comaccustandard.com
Therefore, to achieve accurate quantification, it is critical to use analytical standards that contain both linear and branched isomers in ratios that reflect the technical materials. windows.netgreyhoundchrom.com The quantification of a branched compound like PF-3,5,5-TriMeHxA necessitates the availability of a specific, high-purity standard for that isomer. Several U.S. EPA methods mandate the use of standards that account for both linear and branched isomers. greyhoundchrom.com If a specific standard for a branched isomer is not available, its concentration may be under- or overestimated, leading to inaccurate risk assessments. The certificate of analysis for a given standard will specify if both isomers are present and in what ratio. accustandard.com
Method Validation and Performance Characteristics (e.g., linearity, accuracy, precision)
Before an analytical method can be routinely used, it must undergo a thorough validation process to demonstrate that it is fit for its intended purpose. ida.org Method validation establishes key performance characteristics, ensuring the data produced is reliable. serdp-estcp.mil This process typically begins with a single-laboratory validation study before progressing to a larger multi-laboratory validation. serdp-estcp.milida.org
Key performance characteristics evaluated during validation include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.
Accuracy: The closeness of a measured value to the true value. It is often assessed by analyzing matrix spikes, where a known amount of the analyte is added to a sample and the percent recovery is calculated. serdp-estcp.mil For example, EPA Method 1633 validation used a mean matrix spike recovery criterion of 70–130%. serdp-estcp.mil
Precision: The degree of agreement among independent measurements under specified conditions. It is typically expressed as the relative standard deviation (RSD) of replicate measurements. uliege.be Validation studies for PFAS have found repeatability (within-laboratory precision) to be in the range of 1 to 20% RSD for various matrices. uliege.be
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. epa.gov
These validation steps ensure that a method can consistently and accurately quantify target analytes like PF-3,5,5-TriMeHxA in complex environmental matrices such as water, soil, and tissues. serdp-estcp.milida.org
| Performance Characteristic | Description | Typical Acceptance Criteria (PFAS Analysis) |
| Accuracy (% Recovery) | Closeness of a measured value to the true value, assessed via spiked samples. serdp-estcp.mil | 70-130% serdp-estcp.mil |
| Precision (% RSD) | Agreement among replicate measurements. uliege.be | <20% RSD uliege.be |
| Linearity (R²) | Proportionality of instrument response to concentration. | ≥0.99 |
| Limit of Quantitation (LOQ) | Lowest concentration reliably quantified. | Varies by analyte and matrix (often low ng/L for water). uliege.be |
Interlaboratory Validation and Proficiency Testing
In an ILS, a central organizer distributes identical, well-characterized test materials to a group of participating laboratories. nist.govvu.nl The laboratories analyze the samples using the specified method and return their results, which are then statistically analyzed. nist.gov For instance, an inter-laboratory trial to validate the ISO 21675 method for PFAS in water involved 27 laboratories from 11 countries. nih.gov
The results of these studies are used to:
Assess Comparability: Evaluate how well different laboratories' results agree with each other. vu.nlnist.gov
Establish Method Performance: Determine the method's reproducibility (between-laboratory precision). nih.gov
Identify Issues: Highlight challenges laboratories may face, such as analyzing branched isomers or dealing with specific matrix interferences. researchgate.net
Build Confidence: Generate the necessary data to establish a standardized analytical method, such as EPA Method 1633, providing confidence in data comparability across different studies and monitoring programs. serdp-estcp.milida.org
Participation in regular proficiency testing is crucial for laboratories to demonstrate their ongoing competence and to ensure the generation of high-quality, reliable data for regulatory and research purposes. researchgate.net
Biomonitoring and Bioaccumulation of Pf 3,5,5 Trimehxa in Environmental Organisms
Trophic Transfer and Biomagnification through Food Webs
Trophic transfer is the process by which contaminants are passed from one trophic level to the next through consumption. Biomagnification occurs when the concentration of a contaminant increases in organisms at successively higher levels in a food web.
For many legacy PFAS, particularly the long-chain compounds, biomagnification has been observed in various aquatic and terrestrial food webs. The trophic magnification factor (TMF) is a metric used to quantify the extent of biomagnification. A TMF greater than 1 indicates that the chemical is biomagnifying.
The trophic transfer and biomagnification potential of Perfluoro-3,5,5-trimethylhexanoic acid have not been assessed. The branched structure of PF-3,5,5-TriMeHxA could potentially influence its TMF. Some studies on other branched PFAS isomers have suggested different biomagnification potential compared to their linear counterparts, but this is not a universally consistent finding and is highly dependent on the specific isomer and the food web being studied.
Numerous case studies have documented the trophic transfer of legacy PFAS in a variety of ecosystems, from remote Arctic marine food webs to contaminated freshwater systems. These studies have provided valuable insights into the behavior of different PFAS compounds in the environment.
However, a thorough search of the scientific literature reveals a lack of case studies investigating the presence or trophic transfer of this compound in any specific ecosystem. This represents a significant knowledge gap in understanding the environmental risk posed by this emerging contaminant.
Biomonitoring in Terrestrial Wildlife
Biomonitoring of PFAS in terrestrial wildlife, such as birds and mammals, provides an indication of the extent of environmental contamination and the potential for these chemicals to move from aquatic to terrestrial ecosystems. Top predators in terrestrial food webs are often monitored as they can accumulate high concentrations of persistent and bioaccumulative substances.
There is currently no available data from biomonitoring studies that have specifically analyzed for the presence of this compound in any terrestrial wildlife species. The detection of other PFAS in a wide range of terrestrial animals, from polar bears in the Arctic to birds in urban environments, underscores the global distribution of these chemicals and the importance of including a broader range of emerging PFAS, such as PF-3,5,5-TriMeHxA, in future biomonitoring programs.
Accumulation in Mammalian Tissues
A thorough review of available scientific literature reveals a significant data gap regarding the accumulation of this compound in the tissues of mammalian wildlife. At present, there are no published studies that provide specific concentration data or detail the distribution of PF-3,5,5-TriMeHxA in various mammalian tissues such as the liver, kidney, muscle, or blood. Consequently, a data table illustrating the accumulation of this compound in mammalian tissues cannot be generated due to the absence of research findings. The environmental behavior and partitioning of PF-3,5,5-TriMeHxA in mammals are yet to be investigated, leaving its potential for bioaccumulation in these organisms unknown.
Avian Biomonitoring Studies
Similarly, there is a lack of specific biomonitoring studies focused on this compound in avian species. While numerous studies have documented the presence of various other PFAS compounds in birds, particularly in species at higher trophic levels, specific data for PF-3,5,5-TriMeHxA are not available in the current scientific literature. nih.gov Research has not yet been conducted to determine the occurrence, concentration, or potential for bioaccumulation of this compound in the tissues, eggs, or plasma of birds. As a result, no data table of research findings for avian species can be presented.
Isomer-Specific Bioaccumulation and Elimination Patterns
The isomeric structure of PFAS compounds can significantly influence their environmental behavior, including their bioaccumulation and elimination kinetics. nih.goveurofins.se this compound is a branched isomer, and research on other PFAS has shown that branched isomers can exhibit different bioaccumulation patterns compared to their linear counterparts. nih.goveurofins.sejst.go.jp Generally, linear isomers of some PFAS have been found to be more bioaccumulative than branched isomers. nih.govresearchgate.net
However, there is a complete absence of studies investigating the isomer-specific bioaccumulation and elimination of this compound in any environmental organism. The specific pathways of uptake, distribution, and the rate of elimination for this compound and its potential isomers have not been researched. Therefore, no data or comparative analysis of its bioaccumulation potential relative to other isomers or linear PFAS can be provided.
Physiologically Based Pharmacokinetic (PBPK) Modeling for Environmental Organisms
Physiologically Based Pharmacokinetic (PBPK) models are valuable tools for simulating the absorption, distribution, metabolism, and excretion of chemicals in organisms, thereby aiding in risk assessment. researchgate.netk-state.eduacs.org PBPK models have been developed for several legacy PFAS, such as PFOA and PFOS, to understand their behavior in various species, including wildlife. k-state.eduacs.org
Despite the utility of PBPK modeling, a search of the scientific literature indicates that no PBPK models have been specifically developed for this compound in any environmental organism. The development of such a model would require specific data on the compound's physicochemical properties and its interaction with biological systems, which are currently unavailable. The lack of empirical data on the bioaccumulation and tissue distribution of PF-3,5,5-TriMeHxA in any species precludes the parameterization and validation of a PBPK model.
Ecotoxicological data for this compound is not publicly available.
Following a comprehensive search of scientific literature and environmental databases, no specific ecotoxicological studies or risk assessments for the chemical compound this compound (PF-3,5,5-TriMeHxA) were found.
The request for an article detailing the ecotoxicological profile of this specific compound, including data on its acute and chronic effects on aquatic and terrestrial organisms, cannot be fulfilled at this time due to the absence of publicly available research data.
Searches for information on related compounds, such as other branched-chain per- and polyfluoroalkyl substances (PFAS), also did not yield specific data that could be reliably extrapolated to PF-3,5,5-TriMeHxA. The ecotoxicological effects of PFAS compounds can vary significantly based on their specific chemical structure, including the length of their carbon chain and the presence and location of branching.
Consequently, the required sections and subsections of the requested article, including data tables on algal growth inhibition, invertebrate immobilization, fish survival, plant uptake, and soil invertebrate toxicity for this compound, cannot be generated.
Ecotoxicological Studies and Ecological Risk Assessment of Pf 3,5,5 Trimehxa
Structure-Activity Relationships (SARs) for Ecotoxicological Endpoints
Structure-Activity Relationships (SARs) are crucial for predicting the toxicity of chemicals when empirical data are scarce. For PFCAs, ecotoxicity is generally linked to their molecular structure, including the length of the perfluoroalkyl chain and the nature of the functional group.
Key Determinants of PFCA Ecotoxicity:
Chain Length: A well-established trend in linear PFCAs is that toxicity and bioaccumulation potential increase with the length of the fluorinated carbon chain. For instance, studies on various aquatic organisms have shown that long-chain PFCAs are more toxic than short-chain ones. nih.govnih.gov Research on human colon carcinoma cells also demonstrated that the effective concentration required to reduce cell viability by 50% (EC50) decreased as the fluorocarbon chain was elongated from perfluorohexanoic acid (PFHxA) to perfluorotetradecanoic acid (PFTeDA). nih.gov
Functional Group: The functional head of the molecule also plays a role. Perfluoroalkyl sulfonates (PFSAs) have been shown to be more potent in interfering with mitochondrial respiration than their corresponding carboxylates (PFCAs) of the same chain length. nih.gov
Branching: The introduction of branching in the carbon chain, as seen in PF-3,5,5-TriMeHxA, adds a layer of complexity. The bioaccumulation potential of PFAS can be affected by whether its structure is branched or linear, with linear isomers sometimes being removed more quickly than branched ones. nih.gov While specific ecotoxicological data for PF-3,5,5-TriMeHxA is not readily available, the isomeric structure is known to influence how the compound interacts with biological systems. Studies on the well-known branched isomers of perfluorooctane (B1214571) sulfonate (PFOS) have shown differences in environmental partitioning and bioaccumulation compared to the linear form. eurofins.com
Table 1: General Structure-Activity Relationship Trends for PFCAs
| Structural Feature | General Ecotoxicological Trend | Supporting Observations |
|---|---|---|
| Increasing Chain Length | Increased toxicity and bioaccumulation potential | Long-chain PFCAs exhibit higher particle adherence and bioaccumulation. nih.gov Potency of interference with mitochondrial respiration increases with carbon number. nih.gov |
| Functional Group (Carboxylate vs. Sulfonate) | Sulfonates tend to be more toxic than carboxylates of the same chain length | PFOS is more potent than PFOA in reducing respiratory control and inhibiting state 3 respiration in mitochondria. nih.gov |
| Isomeric Structure (Linear vs. Branched) | Variable; can influence bioaccumulation and persistence | Linear isomers may be eliminated more rapidly than branched isomers in some species. nih.gov Branched PFOS isomers show lower bioaccumulation potential than linear PFOS. researchgate.net |
Bioavailability and Exposure Pathways in Ecotoxicological Models
The bioavailability of PF-3,5,5-TriMeHxA in an ecosystem dictates its potential to cause harm. This is governed by its environmental fate and transport, which for PFCAs involves complex partitioning between water, soil, sediment, and biota.
Wastewater treatment plants and landfills are significant sources of PFAS contamination, releasing these chemicals into rivers, lakes, and oceans. food-safety.com Once in the aquatic environment, the structure of a PFCA influences its distribution. Short-chain PFCAs are generally more water-soluble and mobile, while long-chain and some branched PFCAs have a higher tendency to adsorb to sediment and organic matter. nih.gov This partitioning is a critical factor for bioavailability; compounds sequestered in sediment may be less available to pelagic organisms but can be a significant source of exposure for benthic invertebrates. rsc.org
Primary Exposure Pathways in Ecosystems:
Aquatic Systems: Organisms can be exposed through direct contact with contaminated water, sediment, and ingestion of contaminated food sources. nih.gov Bioaccumulation occurs as PFAS are taken up by organisms at the base of the food web, such as plankton and invertebrates, and are subsequently transferred to higher trophic levels, including fish, birds, and marine mammals. nih.govnih.gov Dietary uptake is considered a major exposure pathway for many PFAS in aquatic food webs. rsc.org
Terrestrial Systems: PFAS can contaminate soil through the application of biosolids, industrial emissions, and the use of PFAS-containing firefighting foams. nih.gov From the soil, these compounds can be taken up by plants, which then serve as an exposure route for herbivores. researchgate.net Soil invertebrates and other organisms can also be directly exposed through contact with contaminated soil and porewater.
The branched structure of PF-3,5,5-TriMeHxA likely influences its partitioning behavior. Studies on PFOS have shown that branched isomers can have different adsorption characteristics and bioaccumulation factors than the linear isomer, indicating that isomeric composition is a key parameter in exposure modeling. eurofins.comresearchgate.net
Table 2: Potential Environmental Exposure Pathways for Branched PFCAs
| Environmental Compartment | Primary Exposure Pathways | Receptor Groups |
|---|---|---|
| Water Column | Direct uptake through gills and skin; Ingestion of contaminated water | Phytoplankton, zooplankton, fish, aquatic mammals |
| Sediment | Direct contact; Ingestion of sediment particles | Benthic invertebrates (e.g., worms, crustaceans), bottom-dwelling fish |
| Soil | Direct contact; Ingestion of soil; Uptake via plant roots | Soil microbes, invertebrates (e.g., earthworms), plants, burrowing animals |
| Biota (Food Web) | Ingestion of contaminated lower-trophic-level organisms (biomagnification) | Predatory invertebrates, fish, birds, terrestrial and marine mammals |
Development of Ecological Risk Assessment Methodologies for Branched PFCAs
Ecological risk assessment (ERA) for the vast class of per- and polyfluoroalkyl substances (PFAS) is challenging due to significant data gaps for the majority of compounds, including branched isomers like PF-3,5,5-TriMeHxA. nih.govusgs.gov Standard risk assessment frameworks often lack the specific data needed to accurately predict the environmental risks of these complex chemicals. itrcweb.org
The development of robust ERA methodologies for branched PFCAs requires addressing several critical needs. nih.gov A primary challenge is the sheer number of PFAS, which makes individual testing impractical. nih.gov This has led to a focus on grouping strategies and the use of New Approach Methodologies (NAMs).
Key areas of development in ERA for branched PFCAs include:
Grouping and Read-Across: To address data gaps, regulators and scientists are exploring grouping similar PFAS together. This allows for a "read-across" approach, where toxicological data from a well-studied compound are used to infer the properties of a structurally similar, data-poor chemical. The validity of this approach depends heavily on understanding the structure-activity relationships, including the impact of branching.
Advanced Bioaccumulation Modeling: Standard bioaccumulation models developed for neutral, lipophilic organic compounds are not always suitable for PFAS. researchgate.net New mechanistic models are being developed that account for the unique physicochemical properties of PFAS, such as their tendency to bind to proteins and partition into specific tissues, as well as processes like renal elimination. rsc.org These models are essential for accurately predicting exposure levels in wildlife.
In Vitro and In Silico Methods: High-throughput in vitro toxicity testing and computational (in silico) models can help prioritize the thousands of PFAS for further investigation. nih.gov These methods can rapidly screen compounds for biological activity, providing crucial information for focusing limited testing resources on the PFAS of highest concern.
The explicit consideration of branched isomers is critical for accurate risk assessment. Their unique properties can lead to different environmental behavior and toxicity profiles compared to their linear counterparts, making a class-based approach that ignores isomer-specific effects potentially under-protective. eurofins.com
Table 3: Challenges and Methodological Developments in ERA for Branched PFCAs
| Challenge | Proposed Methodological Approach | Rationale and Objective |
|---|---|---|
| Lack of Empirical Data | Use of Structure-Activity Relationships (SARs) and read-across approaches | To predict the toxicity of untested branched PFCAs based on data from structurally similar compounds. |
| Unique Bioaccumulation Behavior | Development of mechanistic bioaccumulation models specific to PFAS | To improve predictions of PFAS concentrations in wildlife by incorporating specific binding and elimination pathways. rsc.org |
| Large Number of Compounds | Application of New Approach Methodologies (NAMs) like in vitro and in silico screening | To prioritize branched PFCAs for further in-depth testing and monitoring based on their potential bioactivity. nih.gov |
| Mixture Toxicity | Development of frameworks for assessing the combined effects of PFAS mixtures | To account for the additive or synergistic effects of co-occurring linear and branched isomers in the environment. integral-corp.com |
Environmental Remediation and Mitigation Technologies for Pf 3,5,5 Trimehxa
Water Treatment Processes for Removal and Destruction
A variety of technologies have been investigated for the removal of PFAS from water, with varying degrees of success depending on the specific PFAS compound and water matrix.
Adsorption is a widely used technology for removing PFAS from water. The effectiveness of adsorbents is influenced by the properties of the PFAS compound, such as its carbon chain length and functional group, as well as the characteristics of the adsorbent material.
Ion Exchange Resins: Anion exchange resins have shown high efficiency in removing a broad range of PFAS, including both long- and short-chain compounds. The primary removal mechanism is electrostatic interaction between the negatively charged head group of the PFAS (e.g., the carboxylate group in PF-3,5,5-TriMeHxA) and the positively charged functional groups on the resin. Hydrophobic interactions also contribute to the adsorption process. Some studies suggest that ion exchange resins can be more effective than GAC for removing certain PFAS, particularly shorter-chain and branched isomers. The performance of different resins can vary based on their polymer matrix and functional groups. Polystyrenic resins, for instance, have been shown to be effective for a range of PFCAs.
Table 1: Comparison of Adsorption Technologies for PFAS Removal
| Technology | Primary Removal Mechanism | General Effectiveness for Branched PFAS | Key Considerations |
| Granular Activated Carbon (GAC) | Hydrophobic interactions | Generally less effective than for linear isomers of the same chain length due to steric hindrance. | Cost-effective, widely available. Performance is affected by water quality (e.g., presence of natural organic matter). |
| Ion Exchange Resins | Electrostatic and hydrophobic interactions | Can be more effective than GAC, particularly for shorter-chain and branched isomers. | Higher initial cost than GAC. Can be regenerated, but this creates a concentrated waste stream that requires further treatment. |
Membrane filtration, particularly nanofiltration (NF) and reverse osmosis (RO), can effectively remove PFAS from water. These processes work by physically separating contaminants from the water using a semi-permeable membrane.
Nanofiltration (NF): NF membranes have pore sizes that can reject dissolved solutes, including PFAS. The rejection of PFAS by NF is influenced by both size exclusion and electrostatic repulsion between the charged PFAS molecules and the membrane surface. Studies on various PFAS have shown that NF can achieve high rejection rates, often exceeding 90%. For branched PFAS, the molecular shape and size can influence rejection, but specific data for PF-3,5,5-TriMeHxA is lacking. The effectiveness of NF can be impacted by the water matrix, including pH and the presence of other ions and organic matter.
Reverse Osmosis (RO): RO membranes have even smaller pores than NF membranes and operate at higher pressures. RO is generally considered highly effective for removing a wide range of PFAS, including both long- and short-chain and branched isomers, with rejection rates often exceeding 99%. researchgate.netnih.govrsc.org The primary removal mechanism is size exclusion. While highly effective, RO produces a concentrated waste stream (brine) that contains the rejected PFAS and requires further management.
Table 2: Performance of Membrane Separation Processes for PFAS Removal
| Technology | Typical Rejection Rate for PFAS | Key Advantages | Key Disadvantages |
| Nanofiltration (NF) | >90% | Lower energy consumption than RO. | Rejection can be influenced by water chemistry. Produces a concentrate stream. |
| Reverse Osmosis (RO) | >99% researchgate.netnih.govrsc.org | Highly effective for a broad range of PFAS, including short-chain and branched isomers. researchgate.netnih.govrsc.org | High energy consumption. Produces a highly concentrated waste stream requiring disposal or further treatment. |
Advanced Oxidation Processes (AOPs) are a suite of technologies that rely on the generation of highly reactive radicals, such as hydroxyl radicals, to degrade organic contaminants. However, the carbon-fluorine bond in PFAS is extremely strong, making them resistant to conventional AOPs. Some studies have shown that certain AOPs, under specific conditions, can achieve partial degradation of some PFAS, but complete mineralization is often difficult. Research into the degradation of branched PFCAs by AOPs is limited, and specific data for PF-3,5,5-TriMeHxA are not available. It is known that the presence of branching in the perfluoroalkyl chain can influence the degradation pathways and rates.
Electrochemical oxidation is an emerging destructive technology for PFAS that has shown promise in laboratory and pilot-scale studies. This method uses an electric current to drive oxidation reactions at the surface of an anode, leading to the breakdown of PFAS molecules. Boron-doped diamond (BDD) electrodes are commonly used due to their high reactivity and stability.
Electrochemical oxidation has been shown to be effective for a range of PFAS, including both PFOA and PFOS. Studies on branched PFAS are less common, but some research suggests that branched isomers can also be degraded, although the rates and pathways may differ from their linear counterparts. One study on the electrochemical reduction of a C6-branched PFAS analogue indicated that reductive defluorination is possible. researchgate.net However, another study on electrochemical oxidation found that a branched ether-PFAS (GenX) had a slower decomposition rate compared to linear PFOA. acs.orgclu-in.org The complex structure of PF-3,5,5-TriMeHxA, with its multiple methyl branches, may present unique challenges for electrochemical degradation, but specific research is needed to confirm this.
Soil and Sediment Decontamination Strategies
Remediation of PFAS-contaminated soil and sediment is challenging due to the persistent and mobile nature of these compounds. A variety of in-situ and ex-situ strategies are being explored.
In-situ Remediation: In-situ techniques treat the contaminated soil or sediment in place, without excavation.
Immobilization/Stabilization: This approach involves the addition of amendments to the soil to bind PFAS and reduce their mobility and bioavailability, thereby preventing them from leaching into groundwater. researchgate.net Common amendments include activated carbon, biochar, and other sorbents. researchgate.net For branched PFAS, the effectiveness of these amendments would depend on the specific interactions between the sorbent and the branched structure of the molecule. Studies have shown that in-situ stabilization can significantly reduce the leachability of PFAS from contaminated soils. researchgate.netnih.gov
Ex-situ Remediation: Ex-situ techniques involve excavating the contaminated soil or sediment for treatment.
Excavation and Disposal: A common approach is to excavate the contaminated material and dispose of it in a licensed landfill. This method does not destroy the PFAS but contains them to prevent further environmental spread.
Soil Washing: This technique uses a liquid solution to extract PFAS from the excavated soil. researchgate.net The effectiveness of soil washing depends on the soil type, the washing solution used, and the specific PFAS present. Additives such as surfactants or pH adjustments can be used to enhance the removal of PFAS. The resulting wash water is contaminated with PFAS and requires further treatment using the water treatment technologies described above. Research on soil washing for PFAS has shown promising results, with high removal efficiencies reported for various PFCAs. The applicability to branched compounds like PF-3,5,5-TriMeHxA would need to be evaluated on a site-specific basis.
Incineration: High-temperature incineration can destroy PFAS, but it requires very high temperatures (typically >1000°C) and careful control of conditions to ensure complete destruction and prevent the formation of harmful byproducts. The effectiveness of incineration for specific branched PFAS like PF-3,5,5-TriMeHxA is not well-documented in publicly available literature.
Table 3: Overview of Soil and Sediment Decontamination Strategies for PFAS
| Strategy | Technique | Description | Applicability to Branched PFAS |
| In-situ | Immobilization/Stabilization | Addition of sorbents to bind PFAS and reduce mobility. researchgate.net | Potentially effective, but performance may vary based on sorbent-compound interactions. |
| Ex-situ | Excavation and Disposal | Removal of contaminated soil to a licensed landfill. | A common management approach for all PFAS. |
| Ex-situ | Soil Washing | Extraction of PFAS from soil using a washing solution. researchgate.net | Likely effective, but optimization of washing conditions may be needed. |
| Ex-situ | Incineration | High-temperature destruction of PFAS. | Potentially effective, but requires high temperatures and careful control. |
Soil Washing and Solidification/Stabilization
Environmental remediation of soils contaminated with Perfluoro-3,5,5-trimethylhexanoic acid (PF-3,5,5-TriMeHxA), a branched perfluoroalkyl carboxylic acid (PFCA), presents significant challenges due to its persistent and mobile nature. The effectiveness of remediation technologies often depends on the specific chemical structure of the PFAS compound. While research specifically focused on PF-3,5,5-TriMeHxA is limited, valuable insights can be drawn from studies on other PFAS, particularly PFCAs with similar characteristics.
Soil Washing
Soil washing is an ex-situ remediation technology that aims to transfer contaminants from the soil matrix to a washing solution. This process typically involves physical separation of soil particles and chemical extraction of the contaminants. The efficacy of soil washing for PFAS is influenced by several factors, including the type of washing solution, soil composition, and the specific PFAS present.
Research on a variety of PFAS has shown that the removal efficiency can be quite high for certain compounds. For instance, a field-scale soil washing plant treating soil with a high clay content (61%) contaminated with various PFAS achieved average removal efficiencies of up to 97.1% for perfluorocarboxylic acids. nih.gov The process involved physical and chemical methods to fractionate soil particles and partition the PFAS into an aqueous phase, which was subsequently treated with granular activated carbon (GAC) and ion-exchange resin. nih.gov A mass balance analysis of this process revealed that approximately 90% of the PFAS mass in the soil was successfully transferred to the washing solution. nih.gov
The effectiveness of soil washing is closely linked to the properties of the PFAS, such as the functional head group and the carbon chain length. nih.gov Studies on the leaching behavior of perfluorinated compounds (PFCs) in soil have indicated that percolation velocity is strongly correlated with the length of the perfluorinated chain. nih.gov Larger and more lipophilic molecules may displace shorter-chain PFCs from binding sites in the soil. nih.gov
The organic carbon content of the soil is another critical factor. Soil washing may be less effective in soils with high organic matter due to the strong adsorption of PFAS to organic carbon. mdpi.com For such soils, alternative or combined treatment approaches might be necessary. mdpi.com
Table 1: Factors Influencing Soil Washing Effectiveness for PFAS
| Factor | Description | Impact on Effectiveness |
| PFAS Structure | The chemical makeup of the PFAS molecule, including the length of its carbon chain and its functional group. | Longer-chain PFCAs and perfluorosulfonic acids (PFSAs) may exhibit different removal efficiencies compared to shorter-chain compounds. |
| Soil Composition | The physical and chemical properties of the soil, such as clay and organic carbon content. | High clay content can be managed with appropriate physical-chemical processes. High organic carbon content can reduce effectiveness due to strong adsorption. nih.govmdpi.com |
| Washing Solution | The chemical composition of the fluid used to wash the soil. | The choice of washing solution can significantly influence the desorption of PFAS from soil particles. |
| Solid-to-Liquid Ratio | The ratio of the amount of soil to the volume of washing solution. | A lower solid-to-liquid ratio (i.e., more washing solution) can enhance the extraction of PFAS from the soil. mdpi.com |
Solidification/Stabilization
Solidification/Stabilization (S/S) is a remediation strategy that aims to immobilize contaminants within a solid matrix, thereby reducing their leachability and bioavailability. This is a non-destructive technology that physically encapsulates the contaminant and can also involve chemical reactions that decrease the contaminant's solubility. rutgers.edu For PFAS-contaminated soils, S/S is a promising approach to prevent the migration of these persistent chemicals into groundwater. rutgers.edu
The process typically involves mixing the contaminated soil with a binder, such as Portland cement, which cures to form a solid, low-permeability matrix. rutgers.edu The addition of adsorbents like powdered activated carbon (PAC) can significantly enhance the performance of S/S by increasing the affinity of the matrix for PFAS. rutgers.edu
Table 2: Components and Mechanisms of Solidification/Stabilization for PFAS-Contaminated Soil
| Component/Mechanism | Description | Role in Remediation |
| Solidification | The physical process of encapsulating the contaminated soil within a solid matrix. | Reduces the mobility of contaminants by creating a low-permeability barrier. rutgers.edu |
| Stabilization | Chemical reactions that convert contaminants into less soluble or mobile forms. | Decreases the leaching potential of the contaminants from the solidified matrix. rutgers.edu |
| Binders | Materials like Portland cement that react to form a solid structure. | Provide the physical structure for encapsulation. rutgers.edu |
| Admixtures | Additives such as powdered activated carbon (PAC) that enhance contaminant binding. | Increase the sorption of PFAS within the matrix, further reducing leachability. rutgers.edu |
Waste Management and Disposal of PF-3,5,5-TriMeHxA Containing Materials
The management and disposal of materials containing this compound (PF-3,5,5-TriMeHxA) and other PFAS are critical for preventing further environmental contamination. The persistent nature of these "forever chemicals" necessitates careful handling and disposal methods.
Currently, there are several options for the disposal of PFAS-containing materials, each with its own set of considerations and limitations. The ultimate disposal of these chemicals must take into account their potential impact on air quality, migration in soil and water, and effects on ecosystems and public health. nih.gov
Landfilling: This is a common method for the disposal of solid waste contaminated with PFAS. However, there are concerns about the potential for PFAS to leach from landfills and contaminate the surrounding environment. The design and operation of the landfill are crucial to containing the waste and managing leachate.
Incineration: High-temperature incineration is a potential method for the destruction of PFAS. However, the strong carbon-fluorine bond in these compounds requires very high temperatures and specific operating conditions to ensure complete destruction and prevent the formation of other hazardous byproducts.
Deep Well Injection: This method involves injecting liquid waste containing PFAS into deep, underground geological formations. This is a disposal option for certain types of PFAS-containing waste streams, but it requires suitable geological conditions and careful monitoring to prevent contamination of groundwater resources. epa.gov
The choice of disposal method depends on the nature and concentration of the PFAS waste, regulatory requirements, and the availability of suitable facilities. For aqueous solutions containing toxic chemicals like PFAS, disposal down the drain is not an option; they must be managed through hazardous waste programs. cornell.edu Materials such as spent granular activated carbon from water treatment processes also require proper disposal.
Table 3: Overview of Disposal Methods for PFAS-Containing Materials
| Disposal Method | Description | Key Considerations |
| Landfilling | Placement of waste in a designated and engineered landfill. | Potential for leachate generation and long-term environmental contamination. Requires proper landfill design and management. |
| Incineration | High-temperature thermal destruction of waste. | Requires very high temperatures for complete destruction of PFAS. Potential for incomplete combustion and formation of harmful byproducts. |
| Deep Well Injection | Injection of liquid waste into deep underground formations. | Suitable for liquid waste streams. Requires specific geological conditions and poses a risk to groundwater if not properly managed. epa.gov |
| Hazardous Waste Management Programs | Collection and disposal through specialized programs for toxic chemicals. | Appropriate for liquid wastes and concentrated PFAS materials. Ensures handling and disposal in accordance with regulations. cornell.edu |
It is important to note that research into more effective and environmentally sound methods for the destruction and disposal of PFAS is ongoing. The development of new technologies is crucial for the long-term management of these persistent pollutants.
Regulatory Frameworks and Policy Implications for Branched Pfcas
International Conventions and Agreements
Global cooperation is crucial for managing persistent organic pollutants (POPs) that cross national boundaries. The primary international instrument for this is the Stockholm Convention, which is increasingly addressing various groups of PFAS.
The Stockholm Convention is a global treaty aimed at protecting human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic.
In 2019, a significant step was taken when the Conference of the Parties to the Stockholm Convention listed Perfluorooctanoic acid (PFOA), its salts, and PFOA-related compounds in Annex A for elimination. ipen.orgepa.gov The definition of PFOA-related compounds is broad, encompassing any substance that degrades to PFOA, including those with linear or branched perfluoroheptyl groups.
More directly relevant to Perfluoro-3,5,5-trimethylhexanoic acid, the POPs Review Committee (POPRC) has recommended the listing of long-chain PFCAs (LC-PFCAs), their salts, and related compounds in Annex A. wikipedia.org This group is explicitly defined as PFCAs with carbon chain lengths from 9 to 21. moenv.gov.tw As a nine-carbon (C9) branched PFCA, this compound falls squarely within this category. This recommendation signals a move toward eliminating an entire class of these "forever chemicals." ipen.org The proposal, submitted by Canada in 2021, concluded that these substances are likely to cause significant adverse effects on human health and the environment due to their potential for long-range environmental transport, warranting global action. moenv.gov.tw The final decision on this listing is anticipated at the next Conference of the Parties in 2025. ipen.orgwikipedia.org
| Year | Key Action Under the Stockholm Convention | Relevance |
|---|---|---|
| 2019 | PFOA (C8), its salts, and PFOA-related compounds listed in Annex A for elimination. ipen.org | Established the international precedent for eliminating major PFCAs. The inclusion of branched isomers set the stage for regulating compounds like this compound. |
| 2021 | Canada submits a proposal to list C9-C21 long-chain PFCAs, their salts, and related compounds. moenv.gov.tw | Initiated the formal international review process for the class of chemicals that directly includes this compound. |
| 2023 | The POPs Review Committee recommends the listing of C9-C21 LC-PFCAs in Annex A. wikipedia.orgmoenv.gov.tw | Confirmed the scientific consensus that this entire class of chemicals meets the criteria for global elimination as persistent organic pollutants. |
| 2025 (Anticipated) | Conference of the Parties to consider the recommendation for listing C9-C21 LC-PFCAs. ipen.org | Potential enactment of a legally binding global ban on the production and use of this compound and related substances. |
The United Nations Economic Commission for Europe (UNECE) Convention on Long-range Transboundary Air Pollution (CLRTAP) is another key international environmental agreement. wikipedia.orgbundesumweltministerium.de Established in 1979, its goal is to limit and gradually reduce air pollution that crosses national boundaries. unece.org The convention has been extended by eight protocols that target specific pollutants, such as sulphur, heavy metals (lead, cadmium, and mercury), and certain POPs. bundesumweltministerium.destate.gov
While the CLRTAP's 1998 Aarhus Protocol on Persistent Organic Pollutants was a pioneering effort in addressing POPs, much of its work in this area has since been superseded by the more comprehensive and global Stockholm Convention. bundesumweltministerium.de Currently, the focus of the UNECE convention is primarily on pollutants not fully covered by the Stockholm Convention, such as nitrogen oxides, ammonia, and particulate matter. bundesumweltministerium.de There are no specific protocols under the CLRTAP that explicitly target this compound or other PFCAs, as the Stockholm Convention is now the principal international body for regulating these substances. bundesumweltministerium.de
National and Regional Regulatory Approaches
Following the lead of international conventions, many countries and regions have implemented their own regulations on PFAS, often going beyond the minimum requirements of global treaties.
The European Union has been at the forefront of regulating PFAS. The EU implements its commitments under the Stockholm Convention through its own POPs Regulation (EU) 2019/1021. Following the 2019 Stockholm decision, the EU banned PFOA, its salts, and PFOA-related compounds, with the regulation taking full effect on July 4, 2020. foodpackagingforum.orgeuropa.eu
Crucially, the regulation extends to branched isomers and sets strict concentration limits for their presence in substances, mixtures, and articles. tuvsud.com Furthermore, anticipating the international movement to control longer-chain PFCAs, the EU has already taken action under its Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. Since February 2023, C9-C14 PFCAs, their salts, and related substances are restricted. europa.eu This restriction directly applies to this compound as a C9 PFCA.
| Substance Group | Regulation | Concentration Limit | Effective Date |
|---|---|---|---|
| PFOA and its salts | EU POPs Regulation (EU) 2020/784 | ≤ 0.025 mg/kg (25 ppb) foodpackagingforum.orgtuvsud.com | July 4, 2020 |
| Individual or sum of PFOA-related compounds | EU POPs Regulation (EU) 2020/784 | ≤ 1 mg/kg (1000 ppb) foodpackagingforum.orgtuvsud.com | July 4, 2020 |
| C9-C14 PFCAs, their salts, and related substances | EU REACH Regulation | Restricted in substances, mixtures, and articles. | February 2023 europa.eu |
In the United States, the EPA is taking a multi-faceted approach to address PFAS contamination. The primary legislative tools are the Toxic Substances Control Act (TSCA) and the Emergency Planning and Community Right-to-Know Act (EPCRA).
Under TSCA, the EPA has proposed a rule requiring all manufacturers and importers of PFAS, including branched isomers like this compound, to report information on uses, production volumes, disposal, and health hazards for any year since 2011. epa.gov This comprehensive data collection is intended to inform future risk assessments and regulatory decisions.
Under EPCRA, the EPA manages the Toxics Release Inventory (TRI), which requires facilities to report on the release and waste management of listed chemicals. The National Defense Authorization Act (NDAA) for Fiscal Year 2020 mandated the automatic addition of numerous PFAS to the TRI list. epa.govfederalregister.gov As of 2025, over 200 PFAS are subject to TRI reporting, with a low reporting threshold of 100 pounds. sokolovelaw.comscsengineers.com While this compound is not individually named on the current TRI list, the EPA's framework allows for the continuous addition of new PFAS as toxicity data becomes available, and the agency is increasingly moving toward listing PFAS in categories. federalregister.govbdlaw.com
Risk Management Strategies and Policy Development
A key trend in policy development for PFAS is the shift toward managing these substances as a class. rsc.orgcanada.ca This strategy is a direct response to the "regrettable substitution" problem, where a banned chemical is replaced by a structurally similar one that may pose equivalent risks. By regulating entire groups of PFAS, such as the C9-C21 long-chain PFCAs, regulators aim to close loopholes and encourage a broader shift to safer, non-fluorinated alternatives. rsc.org
Risk management strategies focus on minimizing and ultimately eliminating environmental releases and human exposure. canada.ca This includes:
Phasing out non-essential uses: Identifying and eliminating applications where PFAS are not critical for health, safety, or the functioning of society.
Controlling industrial releases: Implementing Best Available Techniques (BAT) and Best Environmental Practices (BEP) for facilities that manufacture or use PFAS to minimize emissions to air and water.
Managing waste streams: Developing safe disposal methods for PFAS-contaminated products and materials to prevent their re-entry into the environment. canada.ca
Promoting alternatives: Supporting research and development of safer, non-persistent chemicals and materials to replace PFAS in various applications. canada.ca
National policies, such as Canada's risk management approach, propose regulatory and non-regulatory controls to minimize exposure from sources like firefighting foams and to progressively remove exemptions for remaining uses of regulated PFCAs. canada.ca This comprehensive, class-based approach is becoming the standard for effective risk management of branched PFCAs and the wider family of PFAS.
Emerging Contaminant Status and Future Regulatory Considerations
This compound, a branched isomer of perfluorononanoic acid (PFNA), is increasingly recognized as an emerging contaminant of concern. Its status is intrinsically linked to the broader class of branched per- and polyfluoroalkyl substances (PFAS), which are gaining significant regulatory attention globally. While not always singled out by name, this compound falls under the regulatory umbrella of long-chain perfluorocarboxylic acids (PFCAs), particularly those with nine carbon atoms (C9), which are subject to evolving national and international policies.
The manufacturing process of electrochemical fluorination (ECF) historically produced a mixture of linear and branched PFAS isomers. nih.govfrontiersin.org Consequently, branched PFCAs like this compound have been released into the environment. Scientific understanding has grown to recognize that branched isomers can have different physicochemical properties, environmental mobility, and bioaccumulation potential compared to their linear counterparts. nih.govfrontiersin.orgresearchgate.netnih.gov For instance, some research suggests that branched isomers may be more prevalent in water, while linear forms tend to adsorb more to soil and sediment. frontiersin.orgresearchgate.netnih.gov These differences are critical for assessing their environmental fate and risk, underpinning their consideration in modern regulations.
A significant driver for future regulation is the inclusion of branched isomers in international agreements. The Stockholm Convention on Persistent Organic Pollutants (POPs), a global treaty to protect human health and the environment from highly persistent and toxic chemicals, has taken decisive steps to address long-chain PFCAs. The Conference of the Parties has previously listed perfluorooctanoic acid (PFOA), its salts, and related compounds, a listing that explicitly includes its branched isomers. frontiersin.orgnih.gov
More directly relevant to this compound, the POPs Review Committee (POPRC) has recommended the listing of long-chain PFCAs (C9-C21), their salts, and related compounds in Annex A of the Convention for elimination. iisd.org This recommendation, which covers all isomers including branched ones like this compound, is anticipated to be considered for adoption at the Conference of the Parties in 2025. iisd.org Such a listing would obligate signatory nations to eliminate the production and use of these substances, with very limited exemptions.
Several jurisdictions have already implemented or proposed stringent regulations that encompass branched PFCAs.
Table 1: Key Regulatory Frameworks and Proposals Covering Branched C9 PFCAs
| Jurisdiction/Body | Regulation/Action | Scope and Implications for this compound |
|---|---|---|
| European Union | REACH (Regulation (EC) No 1907/2006) | Restricts the manufacturing, placing on the market, and use of C9-C14 PFCAs, their salts, and related substances, explicitly including branched isomers. |
| Stockholm Convention | POPRC Recommendation | Recommends listing long-chain PFCAs (C9-C21), their salts, and related compounds for global elimination under Annex A. A decision is expected in 2025. iisd.org |
| Canada | Prohibition of Certain Toxic Substances Regulations | Prohibits the manufacture, use, sale, and import of C9-C21 PFCAs, their salts, and their precursors, including branched isomers. |
| United States | Toxic Substances Control Act (TSCA) | Various actions, including Significant New Use Rules (SNURs), require EPA notification and review before new uses of certain long-chain PFAS, including as part of articles, can commence. |
The emerging contaminant status of this compound is solidified by its persistence, potential for bioaccumulation, and the increasing body of evidence on the toxicity of PFAS as a class. cdc.gov Future regulatory considerations will likely involve a multi-pronged approach:
Lowering Drinking Water Advisory Levels: As toxicological data improves, health advisory levels and maximum contaminant levels for PFAS in drinking water are expected to become more stringent and may expand to include a wider range of specific compounds or classes of isomers.
Broader Class-Based Regulation: The trend is shifting from regulating individual PFAS to addressing them as a class or in subgroups. This compound will be included in regulations targeting long-chain or C9 PFCAs.
Focus on Isomer-Specific Analysis: Regulators and environmental monitoring programs are increasingly recognizing the need for analytical methods that can differentiate between linear and branched isomers to better understand exposure and risk. nih.gov
Supply Chain Transparency: Future policies will likely demand greater transparency from manufacturers regarding the specific isomers used in products and industrial processes to prevent regrettable substitution, where a phased-out chemical is replaced by a similarly hazardous one.
Compound Names Mentioned
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Perfluorononanoic acid (PFNA) |
| Perfluorooctanoic acid (PFOA) |
| Per- and polyfluoroalkyl substances (PFAS) |
Research Gaps and Future Perspectives on Pf 3,5,5 Trimehxa
Elucidation of Complete Isomer Profiles in Environmental and Biological Samples
A significant research gap is the lack of detailed isomer-specific data for PF-3,5,5-TriMeHxA in various environmental and biological matrices. Historically, manufacturing processes like electrochemical fluorination (ECF) produced a mixture of both linear and branched PFAS isomers. eurofins.com For example, technical PFOA mixtures often consisted of approximately 78% linear and 22% branched isomers. eurofins.com This complexity is often overlooked in routine monitoring, where total concentrations of a PFAS homologue are reported without distinguishing between isomers.
The physicochemical properties and, consequently, the environmental behavior of branched isomers can differ significantly from their linear counterparts. eurofins.com Branched isomers have been noted to be more polar and hydrophilic, which may lead to a preferential occurrence in water compared to linear isomers, which tend to sorb more to soil and sediment. researchgate.netfrontiersin.org Furthermore, studies on other PFAS have shown that branched isomers can be eliminated from biological systems faster than linear isomers, leading to different bioaccumulation patterns. acs.org
Future research must prioritize the development and application of advanced analytical methods capable of separating and quantifying the specific isomers of PF-3,5,5-TriMeHxA. This will enable the creation of detailed isomer profiles in various media, including:
Water (groundwater, surface water, drinking water)
Soil and sediment
Air and atmospheric deposition
Biota, including wildlife and human tissues
Such data is crucial for accurate source tracking, understanding environmental partitioning, and conducting more refined risk assessments. acs.org Without isomer-specific analysis, the true extent of contamination and exposure to compounds like PF-3,5,5-TriMeHxA remains uncertain.
Comprehensive Understanding of Environmental Transformation Pathways
The environmental fate of PF-3,5,5-TriMeHxA is largely unknown, particularly concerning its potential transformation pathways. While perfluoroalkyl acids (PFAAs) like PF-3,5,5-TriMeHxA are generally considered terminal degradation products due to the strength of the carbon-fluorine bond, many other polyfluorinated substances can act as precursors. itrcweb.orgnih.gov These precursor compounds can undergo biotic or abiotic transformation in the environment to form stable PFAAs. itrcweb.orgnih.gov
Key research questions that need to be addressed include:
Precursor Transformation: Are there specific polyfluorinated precursors that degrade to form PF-3,5,5-TriMeHxA? Understanding these pathways is essential for identifying indirect sources of contamination.
Biotransformation: Can microbial communities in soil, sediment, or wastewater treatment plants transform PF-3,5,5-TriMeHxA or its precursors? Some studies suggest that polyfluorinated substances are more susceptible to microbial attack than perfluorinated ones. nih.gov While the biotransformation of PF-3,5,5-TriMeHxA itself is unlikely under normal environmental conditions, the transformation rates of its potential precursors, and whether branching affects these rates, is a critical unknown. rsc.org
Abiotic Degradation: Are there any abiotic processes (e.g., photolysis, hydrolysis) that could lead to the formation or, less likely, the degradation of PF-3,5,5-TriMeHxA under specific environmental conditions?
Investigating these transformation pathways will provide a more complete picture of the sources, persistence, and ultimate fate of PF-3,5,5-TriMeHxA in the environment.
Long-Term Monitoring and Trend Analysis
Consistent, long-term monitoring data for PF-3,5,5-TriMeHxA is currently lacking. Most large-scale monitoring programs, such as the U.S. Environmental Protection Agency's (EPA) Unregulated Contaminant Monitoring Rule (UCMR), have historically focused on a limited number of legacy PFAS. epa.gov While newer monitoring plans are expanding the list of analytes, specific branched isomers are often not included.
Establishing long-term monitoring is crucial for:
Assessing Temporal Trends: Tracking concentrations over time in various environmental compartments (e.g., Arctic biota, human populations) can reveal whether levels of PF-3,5,5-TriMeHxA are increasing, decreasing, or remaining stable. nih.govresearchgate.netnih.gov This information is vital for evaluating the effectiveness of regulatory actions and changes in industrial production.
Identifying Hotspots: Systematic monitoring can identify geographic areas with elevated concentrations, pointing to potential sources of contamination.
Understanding Long-Range Transport: Detecting emerging PFAS like PF-3,5,5-TriMeHxA in remote regions, such as the Arctic, provides evidence of long-range atmospheric and oceanic transport. researchgate.net
Future monitoring programs should be designed to include a broader range of PFAS, specifically including branched isomers like PF-3,5,5-TriMeHxA, to provide a more accurate assessment of environmental contamination trends.
Development of Predictive Models for Fate, Transport, and Bioaccumulation
Predictive modeling is a critical tool for understanding how chemicals move through the environment and accumulate in living organisms. However, developing accurate models for PF-3,5,5-TriMeHxA is hampered by a lack of fundamental data. The structural differences between branched and linear isomers can significantly influence their physicochemical properties, which are key inputs for these models. researchgate.net
Research is needed to:
Determine Isomer-Specific Physicochemical Properties: Data on water solubility, vapor pressure, and partitioning coefficients (e.g., Koc, Kow) specific to PF-3,5,5-TriMeHxA are needed to build reliable fate and transport models.
Improve Bioaccumulation Models: Existing bioaccumulation models for PFAS need refinement to account for the unique behavior of branched isomers. nih.gov This includes understanding how branching affects protein binding, membrane transport, and elimination rates, which are critical parameters in determining bioaccumulation potential. researchgate.net
Develop and Validate QSARs: Quantitative structure-activity relationship (QSAR) models can help predict the properties and potential toxicity of chemicals based on their structure. nih.govrsc.org Developing and validating QSARs that can accurately predict the behavior of branched PFAS like PF-3,5,5-TriMeHxA would be a valuable tool for screening and risk assessment, especially for data-poor compounds. researchgate.net
Robust models will allow for better prediction of where PF-3,5,5-TriMeHxA will accumulate in the environment and in food webs, thereby improving exposure assessments. geiconsultants.comresearchgate.netnih.gov
Assessment of Mixture Toxicity and Cumulative Risk
In the real world, exposure to PF-3,5,5-TriMeHxA does not occur in isolation. Humans and wildlife are exposed to complex mixtures of various PFAS and other environmental contaminants. nih.gov Assessing the health risks of these mixtures is a major challenge. The toxicity of a mixture can be additive (the combined effect equals the sum of individual effects), synergistic (the combined effect is greater than the sum), or antagonistic (the combined effect is less than the sum). buffalo.eduresearchgate.net
First-of-its-kind research suggests that the toxicity of PFAS mixtures is often additive, meaning the combined risk is higher than would be predicted by looking at each chemical in isolation. theguardian.com This highlights the inadequacy of single-substance risk assessments.
Future research on PF-3,5,5-TriMeHxA must address:
Mixture Toxicity Studies: In vivo and in vitro studies are needed to determine the combined toxicological effects of PF-3,5,5-TriMeHxA with other prevalent PFAS (both linear and branched) and other co-contaminants.
Cumulative Risk Assessment Frameworks: There is a need to move towards cumulative risk assessment approaches that consider the combined exposure to multiple chemicals. nih.govepa.gov This involves grouping chemicals with similar modes of action and applying dose-addition models. nih.govepa.gov The specific toxicological pathways affected by PF-3,5,5-TriMeHxA need to be identified to properly include it in such frameworks.
Real-World Exposure Scenarios: Studies should be designed to reflect environmentally relevant mixture compositions and concentration levels to ensure the results are applicable to real-world exposure scenarios. nih.govacs.org
Table 1: Key Research Gaps for PF-3,5,5-TriMeHxA
| Section | Primary Research Gap | Justification for Future Research |
|---|---|---|
| 9.1. Isomer Profiles | Lack of isomer-specific quantification in environmental and biological samples. | Branched isomers exhibit different physicochemical properties, affecting fate, transport, and bioaccumulation. |
| 9.2. Transformation Pathways | Unknown precursor compounds and transformation rates. | To identify all sources of PF-3,5,5-TriMeHxA and understand its persistence. |
| 9.3. Long-Term Monitoring | Absence from routine, long-term environmental monitoring programs. | To establish baseline levels, track temporal trends, and evaluate regulatory effectiveness. |
| 9.4. Predictive Models | Lack of isomer-specific input data for fate, transport, and bioaccumulation models. | To accurately predict environmental distribution and potential for food web magnification. |
| 9.5. Mixture Toxicity | Limited to no data on the toxic effects when combined with other chemicals. | Real-world exposure involves complex mixtures; single-substance assessments may underestimate risk. |
| 9.6. Green Chemistry | Lack of identified safer, non-fluorinated alternatives and targeted remediation strategies. | To prevent future contamination and manage existing pollution. |
Green Chemistry Solutions and Prevention Strategies
The most effective way to address the challenges posed by persistent chemicals like PF-3,5,5-TriMeHxA is through prevention. This involves applying the principles of green chemistry to develop safer alternatives and implementing strategies to prevent environmental contamination.
Future efforts should focus on:
Developing Safer Alternatives: Research is needed to identify and synthesize non-fluorinated alternatives that can replicate the desired technical properties of PF-3,5,5-TriMeHxA without its persistence and potential for toxicity. thesustainableinnovation.comnih.gov Promising areas include bio-based polymers and silica-based coatings. lisam.com This requires a shift away from replacing long-chain PFAS with other fluorinated substances, such as short-chain PFAS, which may have their own environmental and health concerns. itrcweb.org
Source Reduction and Emission Control: For any continuing uses, strategies to minimize industrial releases into the environment are paramount. This includes upgrading manufacturing equipment and implementing advanced capture technologies. food-safety.com
Advanced Remediation Technologies: While prevention is key, effective remediation strategies are needed for existing contamination. anteagroup.com Current technologies like granular activated carbon (GAC) filtration, ion exchange resins, and reverse osmosis are effective at removing PFAS from water but create a concentrated waste stream that requires further management. rjleegroup.comadec-innovations.com Research into destructive technologies that can break the carbon-fluorine bond is a critical future need. sensorex.com
Policy and Regulation: Supporting policies that encourage the adoption of green chemistry, restrict the use of hazardous chemicals, and fund research into safer alternatives is essential for long-term prevention. food-safety.comolympianwatertesting.com
By focusing on these research areas, the scientific community can close the knowledge gaps on PF-3,5,5-TriMeHxA and develop effective strategies to protect human health and the environment.
Q & A
Basic Questions
Q. What analytical techniques are recommended for quantifying Perfluoro-3,5,5-trimethylhexanoic acid in environmental samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, employing multiple reaction monitoring (MRM) for specificity. Sample preparation involves solid-phase extraction (SPE) to isolate the compound from matrices like water or soil. Methanol solutions (50 µg/mL) are used for calibration, with isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects .
| Analytical Parameters | Details |
|---|---|
| Detection Limit (LOD) | 0.1–0.5 ng/mL (environmental water) |
| Recovery Rate | 85–95% (SPE-based extraction) |
| Key Transition Ions (MRM) | m/z 463 → 419 (quantitative) |
Q. What are the critical physicochemical properties of this compound for environmental fate studies?
- Key Properties :
- Molecular Formula : C₉HF₁₇O₂
- Molecular Weight : 464.08 g/mol
- Boiling Point : ~200°C (decomposition may occur)
- Stability : Resists hydrolysis and thermal degradation due to strong C-F bonds .
- Solubility : Sparingly soluble in water; typically prepared as 50 µg/mL methanol solutions for analytical workflows .
Q. How is this compound synthesized, and what are the limitations of current methods?
- Synthesis Overview : The compound is synthesized via fluorination of hydrocarbon precursors (e.g., 3,5,5-trimethylhexanoic acid) using fluorinating agents like elemental fluorine or XeF₂ under controlled conditions. Challenges include low yields due to side reactions (e.g., over-fluorination) and the need for specialized equipment to handle corrosive byproducts .
Advanced Research Questions
Q. How can structural isomers of branched PFAS be differentiated during LC-MS/MS analysis?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) can distinguish isomers by unique fragmentation patterns. Retention time alignment using authentic standards is critical. For example, this compound can be resolved from linear PFHxA (CAS 307-24-4) using a C18 column with ion-pairing reagents (e.g., ammonium acetate) .
| Isomer Differentiation | Strategy |
|---|---|
| Retention Time | Column: C18 with 2 mM ammonium acetate |
| Fragmentation Pattern | HRMS (Q-TOF) for m/z 463.0 → 419.0 |
| Internal Standards | ¹³C-labeled analogs for quantification |
Q. What experimental strategies mitigate matrix effects in biological samples for PFAS analysis?
- Advanced Workflow :
Dilution : Reduce matrix complexity by diluting serum or tissue homogenates.
Matrix-Matched Calibration : Prepare standards in blank matrix extracts.
Alternative Ionization : Use electrospray ionization (ESI) in negative mode with methanol:water (90:10) mobile phase to enhance sensitivity .
Q. How does the branched structure of this compound influence its environmental persistence compared to linear PFAS?
- Research Findings : Branched PFAS exhibit lower sorption to organic matter due to steric hindrance, increasing mobility in aquatic systems. However, their resistance to microbial degradation is comparable to linear analogs, leading to prolonged environmental half-lives (>5 years in sediments) .
| Property | Branched PFAS (e.g., Target Compound) | Linear PFAS (e.g., PFHxA) |
|---|---|---|
| Log Kow (Octanol-Water) | 4.2–4.5 | 3.8–4.1 |
| Soil Sorption Coefficient (Kd) | 50–100 L/kg | 150–200 L/kg |
Q. What are the challenges in quantifying trace levels of this compound in complex matrices like industrial effluents?
- Analytical Challenges : Co-eluting interferents (e.g., other PFAS or surfactants) require stringent SPE cleanup (e.g., WAX cartridges). Method validation should include spike-and-recovery tests across multiple matrices (e.g., wastewater, sludge) to ensure accuracy .
Data Contradiction Analysis
- Example Contradiction : Discrepancies in reported half-lives of branched PFAS in groundwater.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
